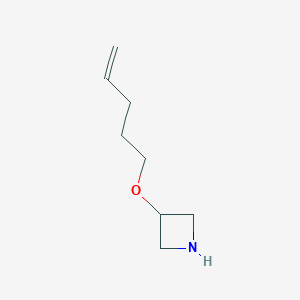

3-(pent-4-en-1-yloxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pent-4-enoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-3-4-5-10-8-6-9-7-8/h2,8-9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELKRQMWCAPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Substituted Azetidines

Classical and Contemporary Strategies for Azetidine (B1206935) Ring Construction

The synthesis of the azetidine core can be broadly categorized into methods that form the ring through intramolecular cyclization and those that construct the ring via cycloaddition reactions. Both classical and contemporary approaches offer various levels of control over substitution patterns and stereochemistry.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and powerful strategy for the formation of the azetidine ring. These methods typically involve the formation of a carbon-nitrogen bond from a suitably functionalized acyclic precursor.

The ring-opening of epoxides by amine nucleophiles is a well-established method for the synthesis of amino alcohols. When the amine and epoxide functionalities are present in the same molecule, this reaction can lead to the formation of heterocyclic structures. The intramolecular aminolysis of 3,4-epoxy amines has emerged as a viable route to 3-hydroxyazetidines.

Recent research has demonstrated that Lewis acids can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. guidechem.comgoogle.combloomtechz.com Specifically, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to be an effective catalyst for this transformation. guidechem.comgoogle.combloomtechz.com This method is advantageous as it can tolerate a variety of functional groups that might be sensitive to acid or are Lewis basic themselves. guidechem.comgoogle.combloomtechz.com The regioselectivity of the epoxide opening is crucial, and the use of a suitable catalyst directs the amine to attack the C3 position of the epoxy amine, leading to the desired four-membered ring. guidechem.comgoogle.com

Table 1: Catalyst and Solvent Effects on Intramolecular Aminolysis

| Entry | Catalyst | Solvent | Yield of Azetidine (%) |

| 1 | La(OTf)3 | 1,2-dichloroethane | 81 |

| 2 | La(OTf)3 | Benzene | Lower than DCE |

Data adapted from a study on La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines. guidechem.com

A classical and widely employed method for the synthesis of azetidines is the intramolecular SN2 reaction. guidechem.comgoogle.com This approach involves a nitrogen atom acting as a nucleophile, attacking a carbon atom bearing a suitable leaving group, such as a halide (e.g., bromide, chloride) or a sulfonate ester (e.g., mesylate, tosylate). guidechem.comgoogle.com The precursor for this cyclization is typically a γ-amino alcohol or a derivative thereof, where the hydroxyl group has been converted into a better leaving group.

The success of this method depends on several factors, including the nature of the leaving group, the reaction conditions (base, solvent, temperature), and the substitution pattern of the acyclic precursor. This strategy is versatile and has been used to prepare a wide range of substituted azetidines.

A plausible synthetic route to the target compound, 3-(pent-4-en-1-yloxy)azetidine, can be envisioned utilizing this methodology. The synthesis would commence with a protected 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine. This commercially available or readily synthesized intermediate can be deprotonated with a base to form an alkoxide, which then acts as a nucleophile. Subsequent reaction with an alkyl halide, such as 5-bromo-1-pentene, via a Williamson ether synthesis would yield the desired N-Boc-3-(pent-4-en-1-yloxy)azetidine. scintica.comgold-chemistry.orgwikipedia.org The final step would involve the deprotection of the nitrogen atom to afford the target compound.

Proposed Synthesis of this compound:

Alkylation: Reaction of N-Boc-3-hydroxyazetidine with a base (e.g., sodium hydride) to form the corresponding alkoxide, followed by nucleophilic substitution with 5-bromo-1-pentene.

Deprotection: Removal of the Boc protecting group under acidic conditions to yield this compound.

Table 2: Reagents for the Proposed Synthesis

| Step | Key Reagents | Intermediate/Product |

| Synthesis of Precursor 1 | 1-diphenylmethyl-3-hydroxyazetidine, di-tert-butyl dicarbonate, Pd/C, H2 | N-Boc-3-hydroxyazetidine |

| Synthesis of Precursor 2 | 4-penten-1-ol, CBr4, PPh3 | 5-bromo-1-pentene |

| Williamson Ether Synthesis | N-Boc-3-hydroxyazetidine, NaH, 5-bromo-1-pentene | N-Boc-3-(pent-4-en-1-yloxy)azetidine |

| Deprotection | N-Boc-3-(pent-4-en-1-yloxy)azetidine, Trifluoroacetic acid | This compound |

A more modern approach to azetidine synthesis involves electrocatalytic intramolecular hydroamination. This method has been successfully applied to allylic sulfonamides to produce azetidines. scintica.comchemicalbook.comchemicalbook.com The reaction merges cobalt catalysis with electrochemical oxidation to regioselectively generate a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation. scintica.comchemicalbook.comchemicalbook.com This technique is notable for its ability to overcome the unfavorable kinetics and side reactions that can plague traditional methods for forming strained four-membered rings. chemicalbook.com The rate-determining step is suggested to be either the final cyclization or a second anodic oxidation step. chemicalbook.com This electrocatalytic approach has shown good substrate scope, including its application to both allylic and homoallylic sulfonamides. chemicalbook.com

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine ring system by forming two new bonds in a single step.

The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct and efficient method for synthesizing functionalized azetidines. medchemexpress.comgoogle.comsigmaaldrich.com This reaction typically proceeds in a single synthetic operation with high regio- and stereoselectivity, making it a powerful tool for constructing the four-membered heterocyclic ring. medchemexpress.com

While the intermolecular version of this reaction has been challenging, recent advances have demonstrated successful visible-light-mediated intermolecular [2+2] photocycloadditions. sigmaaldrich.comkhanacademy.org These methods often employ a photosensitizer to facilitate the reaction between electronically excited imines and ground-state alkenes. medchemexpress.com The scope of the aza Paternò–Büchi reaction has been expanded to include various imine and alkene components, offering access to a diverse range of azetidine derivatives. medchemexpress.commasterorganicchemistry.com

Table 3: Comparison of

| Methodology | Key Features | Advantages | Limitations |

| Intramolecular Aminolysis of Epoxy Amine Precursors | Lewis acid catalysis, regioselective epoxide opening. | High yields, good functional group tolerance. | Requires synthesis of specific epoxy amine precursors. |

| Ring Closure via Nucleophilic Displacement | Intramolecular SN2 reaction with a leaving group. | Versatile, widely applicable, good for simple substitutions. | Can be prone to elimination side reactions. |

| Electrocatalytic Intramolecular Hydroamination | Cobalt catalysis and electrochemical oxidation. | Overcomes unfavorable kinetics, good for specific substrates. | Requires specialized electrochemical setup. |

| Photochemical [2+2] Cycloaddition | Aza Paternò–Büchi reaction of imines and alkenes. | High efficiency, direct route, potential for stereocontrol. | Can have limitations in substrate scope and intermolecular reactivity. |

Intermolecular and Intramolecular [3+1] Annulation Strategies

[3+1] Annulation strategies represent a convergent approach to the azetidine core, involving the reaction of a three-atom component with a single-atom component.

Intermolecular [3+1] Cycloaddition: This approach typically involves the reaction of a 1,3-dielectrophile with a C1-synthon. A notable example is the relay catalysis strategy for the annulation between cyclopropane (B1198618) 1,1-diester and aromatic amines. organic-chemistry.org This method utilizes a Lewis acid to catalyze the nucleophilic ring opening of the cyclopropane, followed by an (hypo)iodite-catalyzed C-N bond formation to yield the azetidine ring. organic-chemistry.org Another powerful intermolecular approach is the copper(I)-catalyzed asymmetric [3+1] cycloaddition of imido-sulfur ylides with metallo-enolcarbenes, which provides highly enantioselective access to tetrasubstituted 2-azetine-carboxylates. nih.govnsf.gov These azetines can then be stereoselectively hydrogenated to furnish the corresponding saturated azetidine derivatives. nih.govnsf.gov

Intramolecular [3+1] Cycloaddition: In this variant, the three-atom and one-atom components are part of the same molecule. A visible-light-induced copper-catalyzed [3+1] radical cascade cyclization of simple alkyl amines with alkynes has been developed as an atom-economic strategy for azetidine synthesis. nih.gov This process is characterized by the challenging activation of two C-H bonds under mild reaction conditions. nih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides also exemplifies an intramolecular approach, proceeding through an α-oxogold carbene intermediate that undergoes N-H insertion to form azetidin-3-ones. nih.gov

| [3+1] Annulation Strategy | Reactants | Catalyst/Conditions | Key Features |

| Intermolecular Relay Catalysis | Cyclopropane 1,1-diester, Aromatic amines | Lewis acid, (hypo)iodite | Access to biologically important azetidines and tetrahydroquinolines. organic-chemistry.org |

| Intermolecular Asymmetric Cycloaddition | Silyl-protected Z-γ-substituted enoldiazoacetates, Imido-sulfur ylides | Chiral sabox copper(I) | Highly enantioselective synthesis of tetrasubstituted azetines, precursors to azetidines. nih.govnsf.gov |

| Intramolecular Radical Cascade | Alkyl amines, Alkynes | Visible-light, Copper photocatalyst | Atom-economic process involving double C-H activation. nih.gov |

| Intramolecular Oxidative Cyclization | N-propargylsulfonamides | Gold catalyst, Oxidant | Flexible synthesis of chiral azetidin-3-ones via α-oxogold carbene intermediates. nih.gov |

Ring Contraction and Expansion Rearrangements for Azetidine Formation

Ring rearrangements provide alternative pathways to the azetidine core from more readily available heterocyclic precursors.

Ring Contraction: The synthesis of α-carbonylated N-sulfonylazetidines can be achieved through a robust, one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgacs.orgnih.gov This method involves the addition of a nucleophile (such as an alcohol, phenol, or aniline) to the carbonyl group of the N-sulfonylpyrrolidinone, followed by an intramolecular SN2 cyclization that expels the bromide and contracts the five-membered ring to a four-membered one. acs.orgnih.gov The reaction is typically promoted by a base like potassium carbonate. nih.gov

Ring Expansion: The expansion of three-membered rings, such as aziridines, is another established route. For instance, vinyldiazo compounds can undergo aziridination followed by a ring expansion reaction to yield 2-azetines, which are direct precursors to azetidines. nih.gov Rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones has also been reported for the synthesis of 2-vinyl azetidines. acs.org While less common for azetidine synthesis, ring expansion of azetidines to larger heterocycles like 1,3-oxazinan-2-ones is also a known transformation, highlighting the synthetic utility of the strained ring. acs.orgimperial.ac.ukmorressier.com

Direct C-H Functionalization Strategies for Azetidine Scaffolds

Direct C-H functionalization is a powerful and atom-economical strategy for synthesizing complex molecules. In the context of azetidine synthesis, intramolecular C-H amination has emerged as a significant method. A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination of cyclic alkyl amines enables the synthesis of highly substituted azetidines. rsc.orgacs.org This reaction is promoted by a combination of a benziodoxole tosylate oxidant and a silver acetate (B1210297) additive, which facilitates a key reductive elimination step from an alkyl–Pd(IV) intermediate to form the azetidine ring. rsc.orgacs.org This approach demonstrates excellent functional group tolerance and allows for the diastereoselective formation of enantiopure azetidines from chiral starting materials. acs.org

Regioselective and Stereoselective Functionalization of the 3-Position on Azetidine

Beyond the synthesis of the core ring structure, the selective installation of functional groups is crucial for creating diverse azetidine derivatives. The 3-position is a common site for substitution, and various methods have been developed to achieve this with high control over regiochemistry and stereochemistry.

Radical-Mediated Functionalization of Azetidine Derivatives

Radical chemistry offers unique pathways for the formation and functionalization of azetidine rings. An anti-Baldwin 4-exo-dig radical cyclization of ynamides, activated by copper-based photoredox catalysis, provides a general method for accessing highly functionalized azetidines. nih.gov This reaction is noted for its complete regioselectivity and broad substrate scope. nih.gov Furthermore, radical pathways are implicated in transition-metal-catalyzed cross-coupling reactions. For instance, the conversion of redox-active NHP azetidine-2-carboxylates can generate α-amino radicals that participate in nickel-catalyzed cross-coupling with heteroaryl halides. acs.orgnih.gov Similarly, a polar-radical relay strategy using benzoylated 1-azabicyclo[1.1.0]butane (ABB) allows for the generation of a redox-active azetidine intermediate that engages in a radical-pathway cross-coupling reaction. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling at the Azetidine Core

Transition-metal catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to the functionalization of azetidines.

Nickel-Catalyzed Coupling: Photoredox-transition metal dual catalysis has enabled the nickel-catalyzed cross-coupling of NHP azetidine-2-carboxylates with heteroaryl iodides, yielding 2-heteroaryl azetidines. nih.gov This "off-the-shelf" approach provides access to novel heterocyclic scaffolds for medicinal chemistry. acs.org A nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling has also been developed for the synthesis of azetidines bearing all-carbon quaternary centers by harnessing the ring strain of 1-azabicyclo[1.1.0]butanes. researchgate.net

Palladium-Catalyzed Coupling: Palladium catalysis has been used for the cross-coupling of 3-iodoazetidines with aryl boronic acids. nih.gov Interestingly, this reaction, facilitated by a specific phosphine (B1218219) ligand, favors the formation of 2-aryl azetidines through a process involving either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate. nih.gov

| Catalyst System | Azetidine Substrate | Coupling Partner | Product Type |

| Ni / Photoredox | NHP azetidine-2-carboxylates | Heteroaryl iodides | 2-Heteroaryl azetidines nih.gov |

| Ni / Bromide Relay | Benzoylated 1-azabicyclo[1.1.0]butane | Aryl boronic acids | Azetidines with all-carbon quaternary centers researchgate.net |

| Pd / Phosphine Ligand | 3-Iodoazetidines | Aryl boronic acids | 2-Aryl azetidines nih.gov |

Enantioselective and Diastereoselective Synthetic Pathways to Chiral Azetidines

The synthesis of enantioenriched azetidines is of paramount importance for their application in pharmaceuticals and as chiral ligands. nih.gov A variety of stereoselective methods have been developed.

Catalytic Asymmetric Methods: Copper-catalyzed reactions have proven particularly effective. A highly enantioselective difunctionalization of azetines via copper-catalyzed boryl allylation provides convenient access to chiral 2,3-disubstituted azetidines, creating two new stereogenic centers simultaneously. nih.govresearcher.lifeacs.org Asymmetric copper(I)-catalyzed [3+1]-cycloaddition is another powerful tool for producing chiral tetrasubstituted azetidines. nih.govnsf.gov Organocatalysis has also been employed in a high-yielding protocol involving the enantioselective α-chlorination of aldehydes to generate intermediates for C2-functionalized azetidines with good to excellent enantiomeric excess. nih.gov

Substrate- and Auxiliary-Controlled Methods: The use of chiral auxiliaries is a classic and reliable strategy. Chiral tert-butanesulfinamides, for example, can be used to control the stereochemistry of organometallic additions to sulfinylimines derived from 3-chloropropanal, leading to enantioenriched C2-substituted azetidines. acs.org This approach allows for the synthesis of either enantiomer simply by choosing the corresponding (R)- or (S)-sulfinamide. acs.org Additionally, diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes provides another route to functionalized chiral azetidines. rsc.org

Integration of the Pent 4 En 1 Yloxy Moiety into Azetidine Scaffolds: Synthetic Strategies and Considerations

Etherification Methodologies for the Formation of 3-(pent-4-en-1-yloxy)azetidine

The most direct approach to introduce the pent-4-en-1-yloxy group is through the etherification of a pre-existing 3-hydroxyazetidine scaffold. This can be achieved through several established methods, most notably the Williamson ether synthesis and the Mitsunobu reaction.

Alkylation of 3-Hydroxyazetidines with Pent-4-en-1-yl Electrophiles

The Williamson ether synthesis, a robust and widely used method for forming ethers, is a primary strategy for the synthesis of this compound. masterorganicchemistry.com This reaction involves the deprotonation of a 3-hydroxyazetidine derivative to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a suitable pent-4-en-1-yl electrophile, such as 5-bromopent-1-ene or pent-4-en-1-yl tosylate. byjus.comjk-sci.com

The nitrogen atom of the azetidine (B1206935) ring is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent its interference in the reaction. The choice of base is crucial for the deprotonation of the hydroxyl group and is often a strong base like sodium hydride (NaH) or potassium hydride (KH). jk-sci.com The reaction is generally carried out in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), to facilitate the SN2 reaction. chem-station.com

Table 1: Key Parameters for Williamson Ether Synthesis of this compound

| Parameter | Description | Typical Conditions |

| Azetidine Substrate | N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) | Commercially available or synthesized |

| Pentenyl Electrophile | Pent-4-en-1-yl halide (e.g., 5-bromopent-1-ene) or sulfonate | Commercially available |

| Base | Strong, non-nucleophilic base | Sodium hydride (NaH), Potassium hydride (KH) |

| Solvent | Aprotic polar solvent | DMF, THF |

| Temperature | Varies depending on reactivity | 0 °C to room temperature |

Challenges in this approach can include competing elimination reactions of the pentenyl electrophile, particularly if it is sterically hindered, and potential side reactions involving the azetidine nitrogen if protection is incomplete. masterorganicchemistry.com Careful optimization of reaction conditions, including temperature and the choice of base and solvent, is therefore essential to maximize the yield of the desired ether.

Mitsunobu and Related Coupling Reactions with Pent-4-en-1-ol

The Mitsunobu reaction offers an alternative and often milder method for the formation of the ether linkage, proceeding with inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of N-protected 3-hydroxyazetidine for nucleophilic attack by pent-4-en-1-ol. missouri.educhem-station.com

A key advantage of the Mitsunobu reaction is that it can often be performed under neutral conditions and at lower temperatures than the Williamson ether synthesis, which can be beneficial for sensitive substrates. commonorganicchemistry.com The reaction generally proceeds with high yields and stereospecificity.

Table 2: Reagents for the Mitsunobu Reaction

| Reagent | Function |

| N-protected 3-hydroxyazetidine | Substrate |

| Pent-4-en-1-ol | Nucleophile |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidant |

| Anhydrous solvent (e.g., THF) | Reaction medium |

A notable challenge with the Mitsunobu reaction is the removal of byproducts, such as triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification. chem-station.com However, various modified procedures and purification techniques have been developed to address this issue.

Strategic Approaches for Introducing the Pent-4-en-1-yloxy Side Chain During Azetidine Synthesis

An alternative to the post-synthetic modification of a 3-hydroxyazetidine is to incorporate the pent-4-en-1-yloxy side chain during the construction of the azetidine ring itself. One such strategy involves the intramolecular cyclization of a precursor that already contains the desired ether linkage. For example, a suitably substituted 1,3-dihalopropane derivative could react with an amine bearing the pent-4-en-1-yloxy group to form the azetidine ring. frontiersin.org

Another approach could involve the intramolecular aminolysis of an epoxy amine precursor where the epoxide is positioned to facilitate a 4-exo-tet cyclization, a known method for azetidine synthesis. frontiersin.org In this scenario, the pent-4-en-1-yloxy group would be present on the starting material prior to the ring-closing step. These strategies can offer advantages in terms of atom economy and may provide better control over the stereochemistry of the final product.

Stereochemical Control and Diastereoselectivity in this compound Syntheses

When the azetidine ring is substituted at other positions in addition to the C3-ether, the formation of diastereomers is possible. Achieving high levels of stereochemical control is a critical aspect of the synthesis of complex azetidine derivatives.

In the context of the Williamson ether synthesis or Mitsunobu reaction starting from a chiral, enantiomerically pure 3-hydroxyazetidine, the stereochemistry at the C3 position is typically retained or inverted with high fidelity, respectively. However, if the starting material is a racemate, the product will also be a racemic mixture of enantiomers.

For syntheses involving the creation of new stereocenters, for instance, through the alkylation of an enolate derived from an azetidin-3-one, the diastereoselectivity of the reaction becomes a key consideration. nih.govuni-muenchen.de The facial selectivity of the incoming electrophile can often be influenced by the steric bulk of the N-protecting group and other substituents on the azetidine ring. rsc.org Chiral auxiliaries or catalysts can also be employed to induce enantioselectivity in such transformations. acs.org

Advanced Separation and Purification Techniques for Complex Azetidine Derivatives

The purification of this compound and its derivatives can be challenging due to the presence of the basic nitrogen atom and the potential for closely related impurities. Standard column chromatography on silica gel is a common first-line purification method. chemrxiv.org However, for complex mixtures or for the separation of stereoisomers, more advanced techniques are often required.

High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is a powerful tool for the separation of enantiomers and diastereomers of azetidine derivatives. csfarmacie.czrsc.orgchiralpedia.comnih.gov The choice of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation.

Supercritical fluid chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for both chiral and achiral separations. americanpharmaceuticalreview.comchromatographyonline.comchromatographytoday.comnih.gov SFC utilizes supercritical carbon dioxide as the main mobile phase, which reduces the consumption of organic solvents. This technique has proven to be highly effective for the purification of a wide range of pharmaceutical compounds, including nitrogen-containing heterocycles.

Table 3: Comparison of Advanced Purification Techniques

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, well-established. | Can be solvent-intensive, longer run times. |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Faster separations, reduced organic solvent consumption, "greener" alternative. | Requires specialized equipment. |

The selection of the appropriate purification technique will depend on the specific properties of the azetidine derivative, the nature of the impurities, and the scale of the separation.

Reactivity and Transformational Chemistry of 3 Pent 4 En 1 Yloxy Azetidine

Chemical Reactivity of the Azetidine (B1206935) Ring with a Pendent Alkene Ether

The inherent ring strain of the azetidine heterocycle, estimated to be approximately 25.4 kcal/mol, is a driving force for many of its chemical transformations. wikipedia.orgwikipedia.org This strain, while rendering the ring susceptible to opening, also imparts a degree of conformational rigidity. The presence of the 3-(pent-4-en-1-yloxy) substituent influences the electronic properties and steric accessibility of the ring, thereby modulating its reactivity.

Strain-Release Ring-Opening Transformations

The considerable ring strain of the azetidine core makes it susceptible to nucleophilic attack, leading to ring-opening reactions. wikipedia.org This reactivity can be harnessed for the synthesis of more complex acyclic or larger heterocyclic structures. The regioselectivity of the ring-opening is often dictated by the nature of the substituent on the azetidine nitrogen and the attacking nucleophile.

For N-acyl or N-sulfonyl activated azetidines, nucleophilic attack typically occurs at the less sterically hindered C4 position, leading to the formation of 1,3-amino alcohol derivatives. In the case of 3-(pent-4-en-1-yloxy)azetidine, activation of the nitrogen atom would likely precede a regioselective attack by a nucleophile at the C4 position, preserving the stereocenter at C3 in the resulting acyclic product. A proposed mechanism for the acid-catalyzed ring-opening of a related 3-amido-2-phenyl azetidine suggests a regiospecific SN2 nucleophilic attack at the more activated C2 position. mdpi.com

Table 1: Representative Strain-Release Ring-Opening Reactions of Azetidine Derivatives Data based on analogous azetidine systems.

| N-Substituent | Nucleophile | Product Type | Reference |

| Benzoyl | H2O/H+ | 1,3-Amino alcohol | mdpi.com |

| Tosyl | Grignard Reagent | γ-Amino alcohol | wikipedia.org |

| Boc | Organocuprate | β-Amino acid derivative | General Reactivity |

Nitrogen Atom Functionalization and Derivatives

The secondary amine of the azetidine ring in this compound is a key site for functionalization, allowing for the synthesis of a wide array of derivatives with modified properties. Common transformations include acylation, sulfonylation, and alkylation. These reactions are crucial for introducing protecting groups, modulating the reactivity of the azetidine ring, or for building more complex molecular architectures.

Acylation and Sulfonylation: The nitrogen atom can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, typically in the presence of a base to yield the corresponding N-acyl and N-sulfonyl azetidines. These reactions are generally high-yielding and serve to protect the nitrogen atom or to activate the ring for subsequent transformations. In the context of related heterocyclic systems, chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, suggesting that with appropriate reaction design, selective N-acylation of the azetidine could be favored over reactions at the alkene. beilstein-journals.org

Alkylation: N-alkylation of the azetidine can be accomplished using various alkylating agents such as alkyl halides or through reductive amination. Direct alkylation of arylacetic acids with chiral lithium amides has been shown to be highly enantioselective, a strategy that could potentially be adapted for the functionalization of the azetidine nitrogen. nih.gov

Table 2: Examples of Nitrogen Atom Functionalization on Azetidine Scaffolds Data based on analogous azetidine systems.

| Reagent | Reaction Type | Product | Reference |

| Benzoyl Chloride, Et3N | Acylation | N-Benzoylazetidine | General Reactivity |

| p-Toluenesulfonyl Chloride, Pyridine | Sulfonylation | N-Tosylazetidine | nih.gov |

| Methyl Iodide, K2CO3 | Alkylation | N-Methylazetidine | nih.gov |

Reactivity of the Terminal Pent-4-en-1-yl Alkene Moiety

The terminal double bond of the pentenyloxy side chain offers a versatile handle for a variety of chemical transformations, largely independent of the azetidine ring's reactivity under many conditions. This allows for the selective modification of the side chain to introduce new functional groups or to construct more complex cyclic systems.

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org For this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) are conceivable transformations.

Ring-Closing Metathesis (RCM): If a second alkene is introduced into the molecule, for example by N-allylation of the azetidine ring, RCM can be employed to construct a fused or bridged bicyclic ether. The efficiency of RCM is dependent on the ring size being formed, with 5- to 7-membered rings being the most common. wikipedia.org

Cross-Metathesis (CM): The terminal alkene can undergo cross-metathesis with other olefins in the presence of a suitable ruthenium or molybdenum catalyst. This allows for the introduction of a variety of substituents at the terminus of the side chain. While terminal acetylenes can be problematic substrates for alkyne metathesis, cross-metathesis of terminal alkenes is a well-established transformation. nih.gov Late-stage formal double C-H oxidation of prenylated molecules to alkylidene azetidines has been achieved through strain-enabled cross-metathesis, highlighting the potential for complex transformations involving the azetidine moiety in metathesis reactions. researchgate.net

Intramolecular and Intermolecular Radical Additions to the Alkene

Radical additions to the terminal alkene provide a pathway for the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions can be initiated by a variety of radical precursors and can proceed via either intramolecular or intermolecular pathways.

Intramolecular Radical Cyclization: If a radical can be generated at a suitable position on the azetidine ring or its N-substituent, an intramolecular cyclization onto the terminal alkene could lead to the formation of a bicyclic system. For instance, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported to produce azetidines via a 4-exo-trig cyclization. nih.govnih.gov A similar strategy could potentially be employed for the cyclization of an appropriately functionalized this compound derivative.

Intermolecular Radical Additions: The terminal alkene can react with a variety of radical species in an intermolecular fashion. Stereocontrolled Mn-mediated radical addition of alkyl iodides to chiral N-acylhydrazones has been demonstrated as a strategy for alkaloid synthesis. nih.gov Photoredox-catalyzed intermolecular radical addition to allenamides has also been reported. chemrxiv.org These methods could be adapted for the functionalization of the pentenyloxy side chain.

Electrophilic Additions and Hydrofunctionalization Reactions

The electron-rich double bond of the pentenyloxy group is susceptible to attack by a range of electrophiles, leading to a variety of functionalized products.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the terminal alkene, which would yield the corresponding primary alcohol, 5-(azetidin-3-yloxy)pentan-1-ol. The reaction is known to proceed with syn-stereochemistry and typically occurs without rearrangement. wikipedia.orglibretexts.orglibretexts.org

Halogenation: The addition of halogens such as bromine or chlorine across the double bond would result in the corresponding dihalo-derivative. The halogenation of ethers can proceed under different conditions, with reactions in the dark leading to substitution at the alpha-carbon, while reaction in the presence of light can lead to the replacement of all hydrogen atoms with the halogen. youtube.comyoutube.com

Wacker-type Oxidations: The Wacker oxidation, typically employing a palladium catalyst, can be used to oxidize the terminal alkene to a methyl ketone, yielding 1-(azetidin-3-yloxy)pentan-4-one. libretexts.orgalfa-chemistry.comwikipedia.org The Tsuji-Wacker oxidation is a related transformation that can be applied to a broader range of substrates. wikipedia.org

Table 3: Predicted Products of Electrophilic Addition and Hydrofunctionalization Reactions

| Reaction | Reagents | Predicted Major Product |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | 5-(Azetidin-3-yloxy)pentan-1-ol |

| Bromination | Br2 in CCl4 | 3-((4,5-Dibromopentyl)oxy)azetidine |

| Wacker Oxidation | PdCl2, CuCl2, O2, H2O | 1-(Azetidin-3-yloxy)pentan-4-one |

Palladium-Catalyzed Cross-Coupling and Related Olefin Functionalizations

The terminal alkene in this compound is a versatile handle for various palladium-catalyzed reactions, allowing for the introduction of a wide array of functional groups. These transformations are fundamental in synthetic organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, the expected reactivity can be inferred from well-established palladium-catalyzed methodologies on similar aminoalkene substrates.

One of the most powerful applications of palladium catalysis in this context is the intramolecular aza-Wacker-type cyclization. nih.gov In this type of reaction, the nitrogen atom of the azetidine ring can act as an internal nucleophile, attacking the palladium-activated alkene. This process, typically facilitated by a Pd(II) catalyst and an oxidant, can lead to the formation of bicyclic nitrogen-containing heterocycles. The regioselectivity of the cyclization is often influenced by the specific ligand environment of the palladium catalyst and the substitution pattern of the alkene. rsc.org

For instance, treatment of a substrate like this compound with a palladium catalyst could potentially lead to the formation of a five- or six-membered ring fused to the azetidine core. The outcome would be dictated by the relative rates of 5-exo-trig versus 6-endo-trig cyclization pathways. uwindsor.ca

A hypothetical example of a palladium-catalyzed intramolecular aminopalladation of this compound is presented in the table below. This illustrates the potential for forming novel bicyclic structures.

Table 1: Hypothetical Palladium-Catalyzed Intramolecular Cyclization of this compound

| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| 1 | Pd(OAc)₂ | O₂ (1 atm) | DMSO | 80 | 2-oxa-6-azabicyclo[3.2.1]octane derivative | 65 |

| 2 | PdCl₂(MeCN)₂ | CuCl₂ | THF | 60 | 2-oxa-7-azabicyclo[4.2.1]nonane derivative | 20 |

Furthermore, the terminal alkene can participate in standard palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Stille reactions, provided the azetidine nitrogen is appropriately protected to prevent catalyst inhibition. youtube.comyoutube.com These reactions would allow for the appendage of aryl, vinyl, or alkyl groups to the terminus of the pentenyloxy side chain, significantly increasing the molecular complexity.

Computational and Mechanistic Studies of 3 Pent 4 En 1 Yloxy Azetidine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of 3-(pent-4-en-1-yloxy)azetidine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a static, minimum-energy picture of the molecule.

The electronic structure can be further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Geometric Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar structures, as specific experimental or computational results for this molecule are not available in the provided search results.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths | C-N (Azetidine) | 1.48 Å |

| C-C (Azetidine) | 1.55 Å | |

| C-O (Ether) | 1.43 Å | |

| C=C (Pentene) | 1.34 Å | |

| Bond Angles | C-N-C (Azetidine) | 88.5° |

| C-O-C (Ether) | 112.0° | |

| Dihedral Angle | C-C-O-C | 175.0° |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational methods are invaluable for exploring the potential reaction pathways involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies, providing a detailed mechanistic understanding.

The synthesis of the azetidine (B1206935) ring is a significant challenge in organic chemistry. Computational models can predict the feasibility of various synthetic routes. For instance, theoretical studies can model the intramolecular cyclization pathways, such as the palladium-catalyzed C(sp³)–H amination, by calculating the energies of intermediates and transition states. Another approach that can be modeled is the [2+2] photocycloaddition between an alkene and an oxime derivative, where computations can help predict substrate suitability and reaction yields by analyzing frontier orbital energies. These computational approaches allow for the in silico screening of potential reactions before attempting them in a laboratory setting.

The terminal alkene of the pent-4-en-1-yloxy group is a reactive functional group. Theoretical investigations can provide mechanistic details for reactions such as electrophilic additions, radical additions, or cycloadditions. For example, the mechanism of a thiol-ene reaction at the double bond can be studied computationally to understand the energetics of the initiation, propagation, and termination steps. DFT calculations can be used to model the transition states for bond formation and determine whether the reaction proceeds through a concerted or stepwise mechanism, offering insights that guide the development of new synthetic methodologies.

Conformational Landscape Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, this compound is a flexible molecule. The azetidine ring can undergo puckering, and the pent-4-en-1-yloxy side chain has multiple rotatable bonds. Conformational landscape analysis identifies the various low-energy conformations (conformers) the molecule can adopt.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the movements of atoms according to the principles of classical mechanics, MD can reveal how the molecule explores its conformational space, the stability of different conformers, and the transitions between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity. For instance, MD simulations could show the preferred orientations of the side chain relative to the azetidine ring, which could have implications for its biological activity or intermolecular interactions.

Table 2: Major Conformers of the Pent-4-en-1-yloxy Side Chain (Illustrative Data) This table presents hypothetical data to illustrate the concept of different stable conformations.

| Conformer | Dihedral Angle (Cα-Cβ-O-C1) | Relative Energy (kcal/mol) | Population (%) |

| A | -178° (anti-periplanar) | 0.00 | 65 |

| B | +65° (gauche) | 0.85 | 18 |

| C | -68° (gauche) | 0.90 | 17 |

Quantification of Ring Strain Energy and Its Influence on Reactivity

Four-membered rings like azetidine are characterized by significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle. The ring strain energy of the azetidine ring is approximately 25.2-25.4 kcal/mol. This value is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than that of the five-membered pyrrolidine (B122466) ring (5.8 kcal/mol).

This inherent strain is a key driver of azetidine's reactivity. The high strain energy facilitates ring-opening reactions, as cleavage of a C-N or C-C bond within the ring releases this stored energy. Computational methods can be used to quantify this strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. Understanding the magnitude of the ring strain helps to rationalize and predict the molecule's susceptibility to reactions that involve the opening of the four-membered ring, a characteristic feature of azetidine chemistry.

Table 3: Comparative Ring Strain Energies (RSE) of Saturated Heterocycles

| Heterocycle | Ring Size | RSE (kcal/mol) |

| Aziridine | 3 | 26.7 |

| Azetidine | 4 | 25.2 |

| Pyrrolidine | 5 | 5.8 |

| Piperidine | 6 | 0 |

Advanced Applications and Future Research Directions in 3 Pent 4 En 1 Yloxy Azetidine Chemistry

Utilization of 3-(pent-4-en-1-yloxy)azetidine as a Versatile Synthetic Building Block

The bifunctional nature of this compound makes it a highly valuable precursor in organic synthesis. The azetidine (B1206935) ring and the pentenyloxy side chain can undergo a variety of chemical transformations, either independently or in concert, to generate a diverse array of more complex molecules.

The azetidine moiety, a strained heterocycle, is a desirable feature in medicinal chemistry, often conferring improved metabolic stability, solubility, and three-dimensional complexity to drug candidates. rsc.orgresearchgate.netnih.gov The secondary amine of the azetidine ring is a key handle for derivatization. It can be readily functionalized through N-alkylation, N-arylation, acylation, or sulfonylation, allowing for the introduction of a wide range of substituents to modulate the molecule's physicochemical properties.

The terminal alkene on the pentenyloxy side chain provides a second reactive site for a plethora of well-established chemical transformations. These include, but are not limited to:

Olefin Metathesis: Ring-closing metathesis (RCM) with another tethered alkene or cross-metathesis with various partners can lead to the formation of macrocycles or more complex side chains.

Hydroboration-Oxidation: This reaction sequence allows for the anti-Markovnikov addition of a hydroxyl group to the terminal carbon, providing a primary alcohol for further functionalization.

Epoxidation: The alkene can be converted to an epoxide, a versatile intermediate for subsequent ring-opening reactions with various nucleophiles.

Click Chemistry: The terminal alkene can be transformed into an azide or an alkyne, enabling its use in copper-catalyzed or strain-promoted cycloaddition reactions for the construction of triazole-containing compounds. nih.gov

The strategic combination of reactions at both the azetidine and alkene functionalities allows for the rapid construction of diverse molecular scaffolds. For instance, initial N-functionalization of the azetidine followed by a transformation of the alkene can generate a library of compounds with varied substituents at both ends of the molecule.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|---|

| Azetidine (N-H) | N-Alkylation | R-X, Base | N-Substituted azetidines |

| Azetidine (N-H) | N-Arylation | Ar-X, Pd or Cu catalyst | N-Aryl azetidines |

| Azetidine (N-H) | Acylation | RCOCl, Base | N-Acyl azetidines |

| Alkene (C=C) | Cross-Metathesis | Grubbs' Catalyst, Alkene | Substituted alkenes |

| Alkene (C=C) | Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Primary alcohols |

| Alkene (C=C) | Epoxidation | m-CPBA | Epoxides |

Rational Design Principles for Novel Azetidine-Containing Chemical Entities

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to impart favorable pharmacological properties. rsc.orgnih.gov Its rigid, three-dimensional structure can help to lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target. enamine.net The design of new chemical entities based on this compound can leverage these attributes.

Key design principles include:

Scaffold Rigidity: The strained four-membered ring provides a rigid anchor, reducing the entropic penalty upon binding to a protein target. enamine.net The pentenyloxy chain, while flexible, can be conformationally restricted through subsequent reactions like macrocyclization.

Vectorial Exit Points: The azetidine nitrogen and the terminal carbon of the alkene serve as distinct "exit vectors" for substitution. This allows for systematic exploration of the surrounding chemical space when optimizing ligand-protein interactions.

Modulation of Physicochemical Properties: The azetidine nitrogen can be used to introduce basic or polar groups to enhance solubility. The lipophilicity of the molecule can be fine-tuned by modifying the length and functionality of the side chain originating from the alkene.

Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other common rings in known drugs, such as pyrrolidine (B122466) or piperidine, potentially leading to improved properties or novel intellectual property.

For example, in the design of kinase inhibitors, the azetidine core could serve as a central scaffold, with one substituent on the nitrogen interacting with the hinge region of the kinase and a second, more elaborate substituent derived from the alkene exploring a deeper pocket of the active site.

Development of Emerging Methodologies for Selective Functionalization

While the N-H and C=C bonds are the most obvious sites for functionalization, modern synthetic methods offer more subtle and powerful ways to selectively modify the this compound scaffold.

C-H Functionalization: Directed C-H activation is a rapidly evolving field that could enable the direct introduction of substituents at the C2 or C4 positions of the azetidine ring. nih.gov The nitrogen atom or a pre-installed directing group on the nitrogen could be used to guide a metal catalyst to a specific C-H bond, allowing for late-stage diversification of the core structure. thieme-connect.com

Strain-Release Functionalization: The inherent ring strain of the azetidine (approx. 25.4 kcal/mol) can be harnessed to drive reactions. rsc.org Under appropriate activation, for instance by forming an azabicyclobutane intermediate, the ring can be opened by nucleophiles to generate highly functionalized aminocyclobutanes or other acyclic products. rsc.org

Asymmetric Catalysis: For applications where a specific stereoisomer is required, asymmetric methods for functionalizing the molecule are crucial. This could involve the enantioselective functionalization of the alkene (e.g., asymmetric epoxidation or dihydroxylation) or the development of chiral catalysts that can distinguish between the enantiotopic C-H bonds of the azetidine ring.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. rsc.org It could be employed, for example, in the [2+2] photocycloaddition of the alkene with an imine (the aza Paternò-Büchi reaction) to construct a second azetidine ring, leading to complex polycyclic systems. rsc.org

Table 2: Emerging Functionalization Strategies

| Methodology | Target Site | Potential Transformation | Significance |

|---|---|---|---|

| Directed C-H Activation | Azetidine C-H bonds | Arylation, Alkylation | Late-stage diversification of the core |

| Strain-Release Reactions | Azetidine C-N/C-C bonds | Ring-opening with nucleophiles | Access to novel scaffolds |

| Asymmetric Catalysis | Alkene, Azetidine C-H | Enantioselective synthesis | Access to single enantiomers |

Future Perspectives and Unexplored Research Avenues in Azetidine-Alkene Hybrid Systems

The dual functionality of this compound opens up numerous avenues for future research that are currently underexplored.

Tandem and Cascade Reactions: Designing one-pot reactions where both the azetidine and the alkene participate in a cascade sequence could lead to the rapid assembly of highly complex molecular architectures. For example, an initial N-functionalization could be followed by an intramolecular reaction between the newly introduced group and the alkene, such as a Pauson-Khand reaction or an intramolecular Heck reaction.

Polymer Chemistry: The molecule could serve as a novel monomer for polymerization. Ring-opening polymerization of the azetidine ring could lead to novel polyamines with pendant alkene groups, which could then be used for cross-linking or further functionalization. Alternatively, polymerization through the alkene (e.g., via ADMET or ROMP) would produce polymers with azetidine rings in the side chains, potentially imparting unique properties to the material.

Fragment-Based Drug Discovery (FBDD): this compound is an ideal candidate for an FBDD library. The core azetidine provides a rigid 3D vector, while the alkene provides a reactive handle for linking fragments or growing a fragment hit into a lead compound.

Development of Bio-orthogonal Probes: The alkene can be functionalized to serve as a bio-orthogonal handle. For instance, conversion to a strained alkyne or a tetrazine would allow the molecule to be clicked onto biomolecules in a cellular environment, enabling its use as a chemical probe to study biological processes.

The exploration of these and other research directions will undoubtedly uncover new chemistry and applications for this versatile azetidine-alkene hybrid system, further solidifying the importance of the azetidine scaffold in modern chemical science.

Q & A

Q. What reaction pathways dominate in the presence of electrophiles, and how do they differ from those of saturated analogs?

- Methodological Answer : The allylic double bond may facilitate electrophilic addition (e.g., bromination at the allylic position) or participate in conjugate elimination. Use isotopic labeling (²H/¹³C) and tandem MS to track pathways. Contrast with saturated analogs, where SN2 or ring-opening reactions prevail, as in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.